molecular formula C13H21N3O6 B011709 Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid CAS No. 108340-69-8

Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid

Cat. No.: B011709
CAS No.: 108340-69-8
M. Wt: 315.32 g/mol
InChI Key: UIRYEXFXYYEJGD-MUNZNRDXSA-N
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Description

Methyldopate is a chemical compound known for its antihypertensive properties. It is an ethyl ester derivative of methyldopa, which is used to manage high blood pressure. Methyldopate is particularly useful in situations where intravenous administration is required, such as in hypertensive crises .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyldopate hydrochloride can be synthesized through a novel method that involves converting methyldopa into its anhydrous form. This anhydrous methyldopa is then heated, reflowed, and condensed in an anhydrous chlorine hydride ethanol solution to obtain methyldopate hydrochloride . The yield of this process is approximately 70%.

Industrial Production Methods

The industrial production of methyldopate hydrochloride involves dissolving methyldopa in a saturated hydrogen chloride low-alcohol solution and heating it under reflux conditions. After the reaction is complete, the solvent is evaporated, and the residue is dissolved and washed with the corresponding alcohol. The product is then crystallized under nitrogen protection .

Chemical Reactions Analysis

Types of Reactions

Methyldopate undergoes various chemical reactions, including:

    Oxidation: Methyldopate can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: Methyldopate can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine and chlorine are commonly used.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated methyldopate derivatives.

Scientific Research Applications

Methyldopate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Methyldopa: The parent compound of methyldopate, used for similar antihypertensive purposes.

    Clonidine: Another centrally acting alpha-2 adrenergic agonist used to manage hypertension.

    Guanfacine: Similar to clonidine, used for hypertension and attention deficit hyperactivity disorder.

Uniqueness

Methyldopate is unique due to its solubility in water, making it suitable for intravenous administration. This property distinguishes it from methyldopa, which is primarily administered orally .

Properties

108340-69-8

Molecular Formula

C13H21N3O6

Molecular Weight

315.32 g/mol

IUPAC Name

[(2S)-2-amino-3-[[(E)-4-methoxy-4-oxobut-2-enoyl]amino]propanoyl] (2S)-2-aminopentanoate

InChI

InChI=1S/C13H21N3O6/c1-3-4-8(14)12(19)22-13(20)9(15)7-16-10(17)5-6-11(18)21-2/h5-6,8-9H,3-4,7,14-15H2,1-2H3,(H,16,17)/b6-5+/t8-,9-/m0/s1

InChI Key

UIRYEXFXYYEJGD-MUNZNRDXSA-N

Isomeric SMILES

CCC[C@@H](C(=O)OC(=O)[C@H](CNC(=O)/C=C/C(=O)OC)N)N

SMILES

CCCC(C(=O)OC(=O)C(CNC(=O)C=CC(=O)OC)N)N

Canonical SMILES

CCCC(C(=O)OC(=O)C(CNC(=O)C=CC(=O)OC)N)N

synonyms

norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid
NVA-FMDP

Origin of Product

United States

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